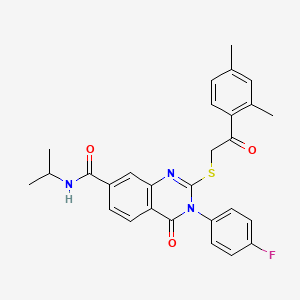
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26FN3O3S and its molecular weight is 503.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H24FN3O3S
- Molecular Weight : 429.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways : It appears to affect signaling pathways linked to apoptosis and cell survival.
- Antioxidant Properties : The presence of certain functional groups may confer antioxidant activity, potentially protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values were significantly lower than those for standard chemotherapeutics, indicating potent activity .
Neuroprotective Effects
Research also highlights the neuroprotective properties of this compound:
- Animal Models : In a picrotoxin-induced seizure model, the compound demonstrated significant anticonvulsant activity, with a median effective dose (ED50) comparable to established anticonvulsants .
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may possess anti-inflammatory properties:
- Cytokine Inhibition : Studies indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated cell cultures, suggesting a potential role in managing inflammatory conditions .
Case Studies and Clinical Implications
While extensive clinical data on this specific compound is limited, analogous compounds have shown promise in clinical settings:
- Combination Therapy : Similar quinazoline derivatives have been used in combination therapies for enhanced efficacy against resistant cancer types.
- Potential for Drug Development : The unique structural features of this compound could be leveraged in drug design to optimize its pharmacological profile.
Propiedades
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3S/c1-16(2)30-26(34)19-6-12-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)36-15-25(33)22-11-5-17(3)13-18(22)4/h5-14,16H,15H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCONUUPKVGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














